DI-TERT-BUTYLCYCLOPENTADIENE

Catalog No.
S1796040
CAS No.
120937-44-2
M.F
C13H22
M. Wt
178.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-TERT-BUTYLCYCLOPENTADIENE

CAS Number

120937-44-2

Product Name

DI-TERT-BUTYLCYCLOPENTADIENE

IUPAC Name

2,5-ditert-butylcyclopenta-1,3-diene

Molecular Formula

C13H22

Molecular Weight

178.31

InChI

InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3

SMILES

CC(C)(C)C1C=CC(=C1)C(C)(C)C

Di-tert-butylcyclopentadiene (CAS 120937-44-2), predominantly utilized as the 1,3-isomer, is a highly specialized organic precursor used to synthesize sterically demanding, electron-rich bulky cyclopentadienyl (Cp) ligands. In organometallic chemistry and homogeneous catalysis, this compound serves as the conjugate acid for the di-tert-butylcyclopentadienyl anion (often abbreviated as Cpt or Cp‡). Unlike standard unsubstituted cyclopentadiene, the incorporation of two bulky tert-butyl groups fundamentally alters the coordination sphere of resulting transition metal complexes. This structural modification provides intense kinetic stabilization, prevents unwanted dimerization of coordinatively unsaturated metal centers, and significantly enhances the solubility of metallocene catalysts in non-polar aliphatic solvents. For industrial procurement, it is a critical building block for high-performance ansa-metallocene olefin polymerization catalysts and highly regioselective Rh(III) C-H activation catalysts [1].

Attempting to substitute di-tert-butylcyclopentadiene with unsubstituted cyclopentadiene (Cp) or even the widely used pentamethylcyclopentadiene (Cp*) routinely results in catalytic failure or severe losses in product selectivity. In the synthesis of ansa-zirconocene polymerization catalysts, generic Cp precursors fail to provide the necessary inter-ring steric repulsion, leading to the formation of undesired meso isomers that produce commercially useless atactic polymers. Furthermore, in advanced C-H activation workflows, the highly symmetrical steric profile of Cp* cannot enforce the strict substrate orientation required for high regioselectivity, often yielding poor isomeric ratios (e.g., <3:1) [1]. The specific unsymmetrical steric bulk provided by the 1,3-di-tert-butyl substitution pattern is irreplaceable for enforcing rigorous stereocontrol, preventing catalyst dimerization, and ensuring solubility in non-polar hydrocarbon process solvents.

Exquisite Regioselectivity in Rh(III)-Catalyzed C-H Activation

In the synthesis of dihydroisoquinolones via Rh(III)-catalyzed C-H activation, the choice of cyclopentadienyl ligand directly dictates the regioselectivity of the alkene migratory insertion. Utilizing the di-tert-butylcyclopentadienyl (Cpt) ligand derived from this precursor delivers an exceptional regioselectivity of 15:1. In direct contrast, the industry-standard pentamethylcyclopentadienyl (Cp*) ligand provides poorly selective or modest results, typically yielding ratios of <6:1 or even <3:1 under identical conditions[1].

Evidence DimensionRegioselectivity (Isomeric Ratio) in Alkene Migratory Insertion
Target Compound Data15:1 regioselectivity (using Cpt ligand)
Comparator Or BaselineCp* (Pentamethylcyclopentadienyl) ligand (<6:1 or <3:1 regioselectivity)
Quantified DifferenceGreater than 2.5x to 5x improvement in regioselectivity
ConditionsRh(III)-catalyzed synthesis of dihydroisoquinolones via C-H activation

This massive improvement in regioselectivity drastically reduces downstream purification costs and maximizes the yield of the target API intermediate.

Stereocontrol in Ansa-Metallocene Polymerization Catalysts

The commercial viability of metallocene-catalyzed isotactic polypropylene depends on synthesizing the C2-symmetric racemo catalyst isomer while avoiding the Cs-symmetric meso isomer. When di-tert-butylcyclopentadiene is utilized to form the ansa-bridge framework, the severe steric bulk of the tert-butyl groups at the 2-position induces strong inter-ring repulsion. This specific steric interaction heavily favors the formation of the highly active racemo isomer over the inactive meso isomer, a stereocontrol mechanism that is absent when using unsubstituted or lightly substituted cyclopentadiene precursors[1].

Evidence DimensionIsomeric formation preference (racemo vs. meso)
Target Compound DataStrongly favors the C2-symmetric racemo isomer
Comparator Or BaselineUnsubstituted Cp precursors (yield mixed or meso-favored products)
Quantified DifferenceElimination or severe reduction of the undesired meso isomer
ConditionsSynthesis of[Me2Si] and [Me4Si2] bridged ansa-zirconocene complexes

Ensuring high racemo selectivity eliminates the need for costly and yield-destroying isomer separation steps during commercial catalyst manufacturing.

Kinetic Stabilization and Prevention of Catalyst Dimerization

Coordinatively unsaturated transition metal complexes are highly active but prone to rapid deactivation via dimerization. The incorporation of the di-tert-butylcyclopentadienyl ligand provides a massive steric shield (high buried volume) that kinetically stabilizes these reactive centers. For instance, while standard Cp and even some Cp* complexes of early transition metals readily form inactive dimers or oligomers, the di-tert-butyl variants force the complexes to remain as discrete, highly active monomeric species in solution [1].

Evidence DimensionOligomerization state of the active metal center
Target Compound DataMaintains discrete monomeric structure
Comparator Or BaselineStandard Cp ligands (rapidly form inactive dimers/oligomers)
Quantified DifferenceComplete suppression of dimerization
ConditionsSynthesis and isolation of low-coordinate transition metal complexes

Stabilizing the monomeric form preserves the catalyst's active sites, directly increasing turnover numbers (TON) and extending catalyst lifespan in industrial reactors.

Enhanced Aliphatic Hydrocarbon Solubility for Industrial Processing

Industrial metallocene catalyst preparation and subsequent polymerization reactions strongly prefer inexpensive, non-coordinating aliphatic solvents (e.g., hexanes, heptane) over toxic or expensive aromatic/polar solvents. The highly lipophilic nature of the two tert-butyl groups on the di-tert-butylcyclopentadienyl ligand dramatically increases the solubility of the resulting metal complexes in these aliphatic hydrocarbons compared to their unsubstituted Cp counterparts, which often suffer from poor solubility and require aromatic solvents for processing [1].

Evidence DimensionSolubility in non-polar aliphatic solvents (e.g., hexanes)
Target Compound DataHighly soluble, enabling homogeneous processing
Comparator Or BaselineUnsubstituted Cp complexes (poor solubility, require aromatic/polar solvents)
Quantified DifferenceEnables switch from aromatic to aliphatic process solvents
ConditionsIndustrial-scale catalyst formulation and homogeneous olefin polymerization

High aliphatic solubility allows manufacturers to use safer, cheaper process solvents while maintaining a completely homogeneous catalytic system.

Precursor for Highly Regioselective Rh(III) C-H Activation Catalysts

Directly downstream of its ability to enforce a 15:1 regioselectivity ratio [1], this compound is the optimal procurement choice for synthesizing advanced Rh(III) catalysts used in the pharmaceutical industry. It is specifically indicated for the synthesis of complex API intermediates, such as dihydroisoquinolones, where standard Cp* catalysts fail to provide adequate isomeric purity.

Manufacturing of Ansa-Metallocene Olefin Polymerization Catalysts

Leveraging its ability to sterically block the formation of undesired meso isomers [2], di-tert-butylcyclopentadiene is a critical raw material for the commercial production of C2-symmetric ansa-zirconocene and titanocene catalysts. It is essential for facilities aiming to produce highly isotactic polypropylene with minimal catalyst waste.

Synthesis of Coordinatively Unsaturated Monomeric Metal Complexes

Because of its profound kinetic stabilization properties [3], this ligand precursor is ideal for research and industrial applications requiring the isolation of low-coordinate, highly reactive transition metal centers. It is the preferred choice when standard Cp ligands result in rapid catalyst deactivation via dimerization.

Dates

Last modified: 11-23-2023

Explore Compound Types